N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxynaphthalene-1-sulfonamide
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Overview
Description
“N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methoxynaphthalene-1-sulfonamide” is a chemical compound that has been synthesized and characterized in various studies .
Synthesis Analysis
The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The molecular structure of the compound was characterized by single crystal XRD analysis . The various intermolecular interactions that stabilize the supramolecular assembly, including H-bonding and interaction involving π-ring, were identified . The quantum parameters of the compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .Chemical Reactions Analysis
The compound was found to have good binding interaction with Ampicillin-CTX-M-15, with the best binding score of -5.26 kcal/mol . This suggests that the compound could potentially be used in reactions involving this antibiotic.Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-15-21(22(26)25(24(15)2)16-9-5-4-6-10-16)23-30(27,28)20-14-13-19(29-3)17-11-7-8-12-18(17)20/h4-14,23H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQQYPIQVJIRBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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